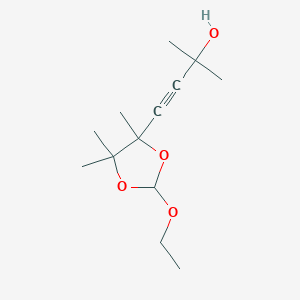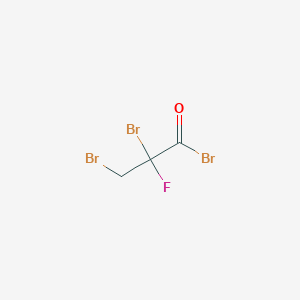
2,6,10,14-Tetramethylpentadecan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6,10,14-Tetramethylpentadecan-3-one, also known as pristane, is a naturally occurring saturated terpenoid alkane. It is a colorless, odorless liquid that is found in small quantities in various natural sources, including shark liver oil and mineral oil. The compound has the molecular formula C19H40 and a molecular weight of 268.52 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,14-Tetramethylpentadecan-3-one can be achieved through several methods. One common method involves the hydrogenation of phytol, a diterpene alcohol, in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under high pressure and temperature conditions to ensure complete hydrogenation .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as shark liver oil. The oil is subjected to fractional distillation to isolate pristane. This method is preferred due to the high yield and purity of the compound obtained .
化学反应分析
Types of Reactions
2,6,10,14-Tetramethylpentadecan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols and ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under UV light.
Major Products Formed
Oxidation: Formation of alcohols and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
2,6,10,14-Tetramethylpentadecan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the calibration of retention indices.
Biology: Employed in the study of immune responses and as an adjuvant in vaccine formulations.
Medicine: Investigated for its potential anti-inflammatory and anti-tumor properties.
Industry: Utilized as a lubricant and in the formulation of cosmetics and personal care products.
作用机制
The mechanism of action of 2,6,10,14-Tetramethylpentadecan-3-one involves its interaction with various molecular targets and pathways. In biological systems, it is known to modulate immune responses by activating macrophages and inducing the production of cytokines. The compound’s anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory mediators .
相似化合物的比较
Similar Compounds
Phytane: A saturated hydrocarbon similar to pristane but with a different structure.
Squalane: Another saturated hydrocarbon used in cosmetics and personal care products.
Isoprenoids: A class of compounds that includes pristane and other terpenoids.
Uniqueness
2,6,10,14-Tetramethylpentadecan-3-one is unique due to its specific structure and properties, which make it suitable for a variety of applications in different fields. Its stability and non-reactivity under normal conditions also contribute to its widespread use .
属性
CAS 编号 |
101395-45-3 |
|---|---|
分子式 |
C19H38O |
分子量 |
282.5 g/mol |
IUPAC 名称 |
2,6,10,14-tetramethylpentadecan-3-one |
InChI |
InChI=1S/C19H38O/c1-15(2)9-7-10-17(5)11-8-12-18(6)13-14-19(20)16(3)4/h15-18H,7-14H2,1-6H3 |
InChI 键 |
KHCGRXNMTCKFLO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCC(C)CCCC(C)CCC(=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


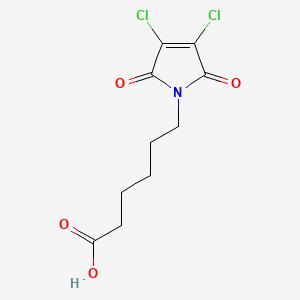
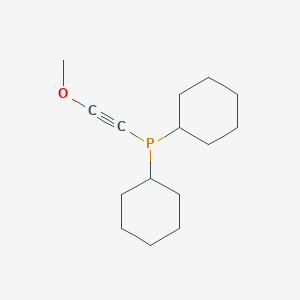

![1-(4-Bromophenyl)-2-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14344493.png)
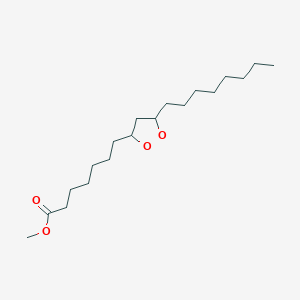

![2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14344514.png)
![5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B14344519.png)
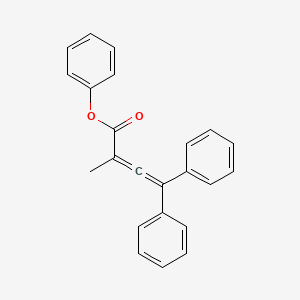
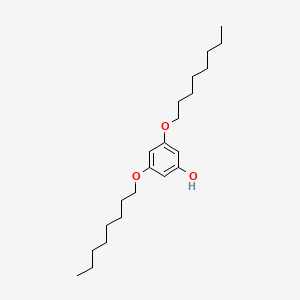
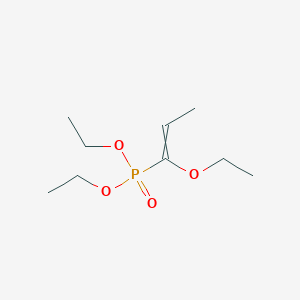
![1-Azaspiro[3.5]nona-5,8-diene-2,7-dione, 1-methoxy-](/img/structure/B14344526.png)
